(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one
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Overview
Description
(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Phenylethyl Group: This can be done using Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds like morphine and its analogs.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group, such as fluoxetine.
Phenylethyl Compounds: Compounds with the phenylethyl group, such as amphetamines.
Uniqueness
(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
920801-62-3 |
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Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6R)-6-(4-fluorophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c19-16-8-6-15(7-9-16)17-12-20(18(21)13-22-17)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI Key |
CCTDHBOAGNHRSR-KRWDZBQOSA-N |
Isomeric SMILES |
C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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